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This guide provides a detailed comparison of the kinase selectivity profile of Onvansertib (also

known as NMS-P937), a potent and orally available inhibitor of Polo-like kinase 1 (PLK1). The

data presented here is intended to offer an objective overview of its performance against other

kinases, supported by experimental evidence.

Introduction to Onvansertib
Onvansertib is a small molecule inhibitor that targets the ATP-binding pocket of PLK1, a

serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2]

Overexpression of PLK1 is a common feature in a wide range of human cancers and is often

associated with poor prognosis.[3][4] By inhibiting PLK1, Onvansertib disrupts the cell cycle,

leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]

Kinase Selectivity Profile of Onvansertib (NMS-
P937)
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target

effects can lead to toxicity and other adverse events. The following table summarizes the

inhibitory activity of Onvansertib against a panel of 63 protein kinases.
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Kinase Family Kinase IC50 (nM)
% Inhibition @ 10
µM

PLK PLK1 2 -

PLK2 - 48

PLK3 - 40

CMGC CK2 826 -

MELK 744 -

TK FLT3 510 -

Other ABL >10,000 <20

ALK >10,000 <20

... (56 other kinases) >10,000 <20

Table 1: Selectivity profile of Onvansertib (NMS-P937) against a panel of 63 protein kinases.

Data sourced from Valsasina et al., 2012.[1]

As shown in Table 1, Onvansertib is a highly potent inhibitor of PLK1 with an IC50 of 2 nM.[1] It

demonstrates significant selectivity for PLK1 over the other members of the PLK family, with

only marginal inhibition of PLK2 and PLK3 observed at a high concentration of 10 µM.[1]

Notably, Onvansertib exhibited high nanomolar inhibitory activity against three other kinases:

Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and FMS-like

Tyrosine Kinase 3 (FLT3).[1] Against the remaining 57 kinases in the panel, the compound was

largely inactive, with less than 20% inhibition at a concentration of 10 µM.[1]

Experimental Protocols
Biochemical Kinase Inhibition Assay

The kinase inhibitory activity of Onvansertib was determined using a radiometric filter binding

assay.[1]

Materials:
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Recombinant full-length human kinases

Peptide or protein substrates

[γ-33P]ATP

Kinase buffer (specific to each kinase)

96-well plates

Filter plates (e.g., Millipore Multiscreen)

Scintillation counter

Method:

Kinase reactions were performed in 96-well plates in a final volume of 50 µL.

The reaction mixture contained the respective kinase, its substrate (peptide or protein), and

the kinase buffer.

Onvansertib was added at various concentrations to determine the IC50 value.

The reaction was initiated by the addition of [γ-33P]ATP.

The plates were incubated at 30°C for a specified period (typically 30-60 minutes).

The reaction was stopped by the addition of phosphoric acid.

The reaction mixture was then transferred to a filter plate, and the radiolabeled substrate

was captured on the filter membrane.

The filter plate was washed to remove unincorporated [γ-33P]ATP.

The amount of radioactivity incorporated into the substrate was quantified using a

scintillation counter.

IC50 values were calculated by non-linear regression analysis of the concentration-response

curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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